Chitosan (MW 30000)

Stereochemistry Structure-Activity Relationship (SAR) Chemical Biology

Chitosan (MW 30000) is a deacetylated chitin derivative with a defined molecular weight, offering a well-characterized polysaccharide for precise experimental control. Its non-toxic, biocompatible, and biodegradable profile makes it an essential building block for drug delivery systems, biomaterials, and transfection studies. This specific 30 kDa fraction is crucial for reproducible results in applications requiring consistent chain length and charge density. Ensure your research benefits from a reliable, high-quality source; contact us for bulk pricing and custom specifications.

Molecular Formula C20H43N3O13
Molecular Weight 533.6 g/mol
Cat. No. B10828310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChitosan (MW 30000)
Molecular FormulaC20H43N3O13
Molecular Weight533.6 g/mol
Structural Identifiers
SMILESC.C.C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)CO)CO)N)O)O)O
InChIInChI=1S/C18H35N3O13.2CH4/c19-7-12(27)14(5(2-23)30-16(7)29)33-18-9(21)13(28)15(6(3-24)32-18)34-17-8(20)11(26)10(25)4(1-22)31-17;;/h4-18,22-29H,1-3,19-21H2;2*1H4/t4?,5?,6?,7?,8?,9?,10-,11-,12-,13-,14-,15-,16-,17+,18+;;/m1../s1
InChIKeyJFWTYIODSIIOSW-ISQCKPTCSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview: Aminoglycoside-Derived Trisaccharide Methane Compound for Targeted Research Applications


The compound designated as (3S,4R,6S)-5-amino-6-[(3S,4R,6S)-5-amino-6-[(3S,4R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;methane is a complex aminoglycoside-like molecule featuring a trisaccharide core with multiple amino and hydroxyl substitutions . This compound is exclusively listed in vendor catalogs as a research-grade screening compound, and it is not an FDA-approved pharmaceutical or a widely studied natural product. Its primary relevance is for laboratories engaged in structure-activity relationship (SAR) studies or chemical biology screens requiring defined, non-commercial molecular probes .

Why Generic Aminoglycoside Substitutes Cannot Replace (3S,4R,6S)-5-amino-6-[(3S,4R,6S)-5-amino-6-[(3S,4R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;methane


This compound's unique IUPAC-defined stereochemistry and substitution pattern preclude direct substitution with generic aminoglycosides like kanamycin, neomycin, or G418 [1]. In aminoglycoside chemistry, minor variations in the stereochemistry of hydroxyl groups, the specific sequence of glycosidic linkages, and the precise position of amino groups drastically alter molecular recognition by biological targets, including bacterial ribosomes and eukaryotic translation machinery [2]. Therefore, substituting this specific stereoisomer with any other compound, even one with a similar molecular weight, would invalidate any SAR study, binding assay, or biological experiment predicated on its unique three-dimensional structure.

Quantitative Differentiation Evidence for (3S,4R,6S)-5-amino-6-[(3S,4R,6S)-5-amino-6-[(3S,4R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;methane


Research Gap: Absence of Direct Comparative Activity Data for This Specific Stereoisomer

A comprehensive literature review returned no primary research articles, patents, or authoritative database entries containing quantitative biological activity, binding affinity, toxicity, or pharmacokinetic data for this specific compound against any comparator. The compound's IUPAC name does not appear in PubMed, SciFinder, or ChEMBL. This absence of data is the primary quantitative differentiation: unlike established aminoglycosides (e.g., G418 with a reported IC50 of 0.1-0.5 mg/mL for eukaryotic cell toxicity ), this compound's activity profile is completely uncharacterized. The procurement decision therefore hinges not on a proven advantage but on the need for a structurally defined probe for hypothesis generation.

Stereochemistry Structure-Activity Relationship (SAR) Chemical Biology

Research Gap: Absence of Comparative Toxicity Data for This Specific Stereoisomer

While it is established that N-methanesulfonic acid derivatization of certain aminoglycosides can reduce mammalian toxicity (e.g., N-methanesulfonic acid derivatives of 3-demethoxyistamycin B are less toxic than the parent compound [1]), no such data exists for this specific compound. There are no published studies comparing its cytotoxicity (e.g., IC50 in HEK293 or HepG2 cells) to any known aminoglycoside. The methane component in the name suggests a salt form or solvate, but its impact on toxicity is unstudied.

Toxicity Nephrotoxicity Ototoxicity

Defined Research Applications for (3S,4R,6S)-5-amino-6-[(3S,4R,6S)-5-amino-6-[(3S,4R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;methane


Chemical Biology and Structure-Activity Relationship (SAR) Studies

This compound is best suited as a structurally defined building block for SAR studies aimed at mapping the chemical space of pseudo-trisaccharide aminoglycosides. Its unique stereochemical arrangement, as defined by its IUPAC name, provides a specific reference point for exploring how variations in stereochemistry (e.g., at C-4, C-5, and C-6 positions) influence biological activity. Researchers can use it as a core scaffold for synthetic modification to probe interactions with RNA or ribosomes [1].

In Vitro Screening for Novel Biological Activities

Given the complete absence of published data, this compound is an ideal candidate for inclusion in high-throughput or focused screening libraries. Its use in phenotypic assays (e.g., bacterial growth inhibition, eukaryotic translation readthrough) could lead to the identification of a novel biological function that is highly sensitive to its precise stereochemistry, thereby uncovering a new chemical probe.

Analytical Reference Standard for Complex Aminoglycoside Mixtures

The compound's well-defined, albeit complex, IUPAC name and predictable physicochemical properties (e.g., molecular formula C20H43N3O13, MW 533.6 g/mol ) allow its potential use as an analytical reference standard. It could serve as a retention time or mass spectrometry marker in the development of chromatographic methods for separating and identifying closely related aminoglycoside impurities or degradation products in complex samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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